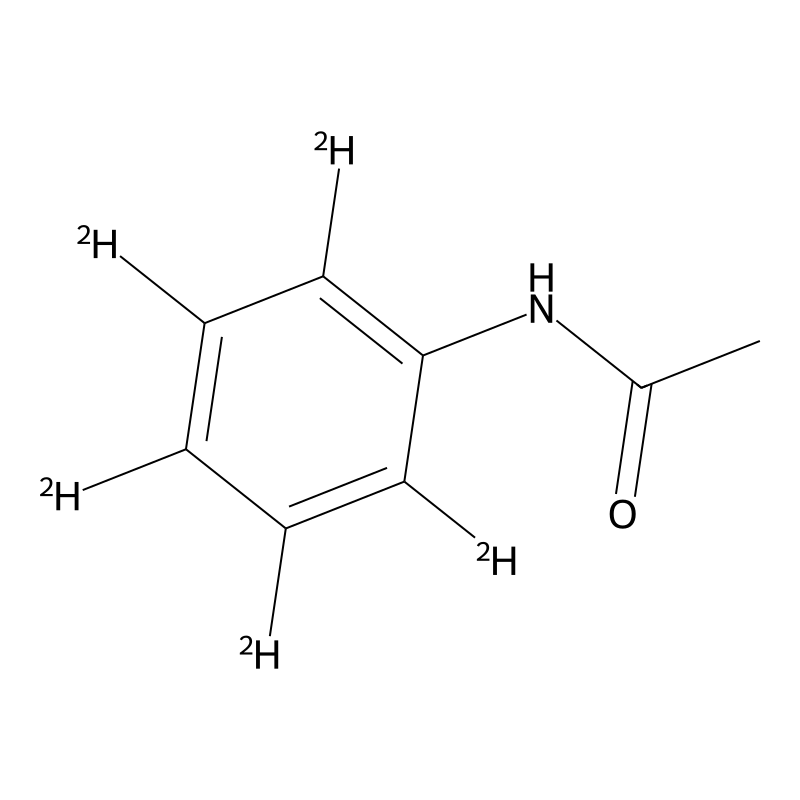Acetamide, N-(phenyl-2,3,4,5,6-d5)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetanilide-d5, is a specifically isotopically labeled molecule where five hydrogen atoms on the phenyl ring are replaced with deuterium (heavy hydrogen). This specific labeling allows researchers to study the compound's properties and behavior using various techniques like nuclear magnetic resonance (NMR) spectroscopy.
Applications in NMR Spectroscopy:
- Deuterium labeling simplifies NMR spectra: By replacing specific hydrogen atoms with deuterium, researchers can eliminate overlapping signals in NMR spectra, improving the resolution and clarity of the data. This allows for better identification and characterization of different functional groups within the molecule.
- Studying kinetic and dynamic processes: Deuterium labeling can be used to monitor the movement and exchange of specific atoms or groups within the molecule. This information is crucial for understanding reaction mechanisms, protein dynamics, and other biological processes.
Potential Applications in Drug Discovery:
- Deuterated drugs for improved pharmacokinetics: Deuterium labeling can be used to modify existing drugs, potentially improving their pharmacokinetic properties, such as half-life and bioavailability. This can lead to longer-lasting or more potent drugs.
- Investigating drug metabolism and interactions: By studying the fate of deuterated drugs in the body, researchers can gain insights into their metabolism and potential interactions with other medications. This information is crucial for developing safer and more effective drugs.
Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as N-(2,3,4,5,6-pentadeuteriophenyl)acetamide, is a deuterated derivative of acetamide. Its molecular formula is and it has a molecular weight of approximately 145.23 g/mol. The compound is characterized by the substitution of five hydrogen atoms in the phenyl group with deuterium isotopes, which can significantly influence its physical and chemical properties compared to its non-deuterated counterpart. This compound is often utilized in various chemical and biological research applications due to its unique isotopic labeling.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding amine and acetic acid.
- Acylation: It can undergo further acylation reactions to form more complex amides.
- Nucleophilic Substitution: The acetamide group can be transformed into other functional groups through nucleophilic attack.
These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in different environments.
The synthesis of Acetamide, N-(phenyl-2,3,4,5,6-d5)- typically involves the following steps:
- Preparation of Deuterated Aniline: Starting from benzene-d6, a nitration reaction produces deuterated nitrobenzene. This is followed by reduction to yield deuterated aniline.
- Acetylation: The deuterated aniline is then reacted with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide.
- Purification: The product is purified using recrystallization or chromatography techniques to obtain high-purity Acetamide, N-(phenyl-2,3,4,5,6-d5)-.
This synthetic route provides a reliable method for producing the compound with high isotopic purity.
Acetamide, N-(phenyl-2,3,4,5,6-d5)- finds applications in various fields:
- Pharmaceutical Research: It serves as a stable isotope-labeled compound for pharmacokinetic studies.
- Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
- Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation.
Its unique isotopic labeling allows researchers to trace metabolic pathways and study reaction mechanisms more effectively.
Interaction studies involving Acetamide, N-(phenyl-2,3,4,5,6-d5)- focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:
- Nuclear Magnetic Resonance Spectroscopy: To investigate molecular interactions at a detailed level.
- Mass Spectrometry: For analyzing metabolic products and understanding degradation pathways.
- In vitro Assays: To assess the biological effects of the compound on cell lines or enzyme systems.
The results from these studies help elucidate the compound's potential therapeutic applications and safety profile.
Here are some compounds that are structurally similar to Acetamide, N-(phenyl-2,3,4,5,6-d5)-:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Acetamide (Non-deuterated) | Contains a phenyl group without deuterium substitution | Standard form used for comparison |
| N-(4-Methylphenyl)acetamide | Phenyl group substituted with a methyl group | Alters reactivity due to steric effects |
| N-(Cyclohexyl)acetamide | Cyclohexyl group instead of phenyl | Different steric bulk influences properties |
| N-(Phenyl)acetamide (D0) | Non-deuterated phenyl acetamide | Baseline for evaluating isotopic effects |
Acetamide, N-(phenyl-2,3,4,5,6-d5)- is unique due to its isotopic labeling which enhances stability and alters its interaction dynamics compared to these similar compounds. This property makes it particularly valuable for research applications where tracking molecular behavior is crucial.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








